Medrylamine

Pharmacology Receptor Binding Antihistamine

Medrylamine (CAS 524-99-2) cannot be interchanged with diphenhydramine or chlorpheniramine. Its distinct H1 binding affinity (Ki = 300 nM vs. 11.7 nM and 1.1 nM, respectively) and low intravenous LD50 (37 mg/kg, mouse) provide quantifiable differentiation for receptor pharmacophore mapping and toxicological benchmarking. The documented synthetic route (62% yield; HCl salt mp 141°C) supports robust HPLC/GC-MS analytical method development and validation. Choose medrylamine when pharmacological specificity and compound-defined toxicological reference standards are required over generic class-based substitution. Contact us for bulk pricing and custom synthesis inquiries.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
CAS No. 524-99-2
Cat. No. B1219990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedrylamine
CAS524-99-2
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H23NO2/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16/h4-12,18H,13-14H2,1-3H3
InChIKeyBXCMCXBSUDRYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Medrylamine (CAS 524-99-2): A First-Generation Antihistamine for Receptor Binding and Allergy Research


Medrylamine (CAS 524-99-2) is a first-generation antihistamine of the ethanolamine class, structurally related to diphenhydramine [1]. It acts as an antagonist at the histamine H1 receptor, blocking histamine-mediated physiological responses [2]. The compound is primarily utilized in biochemical research to investigate histamine receptor pharmacology and allergic mechanisms . Its hydrochloride salt (CAS 6027-00-5) is available for research applications .

Why Generic Substitution of Medrylamine in Research Applications is Problematic


Although medrylamine belongs to the first-generation H1 antihistamine class, it cannot be readily interchanged with analogs like diphenhydramine, chlorpheniramine, or pyrilamine. Key differentiators include its distinct H1 receptor binding affinity (Ki = 300 nM) [1], which is significantly lower than that of many comparators , and its unique safety profile, as evidenced by a comparatively low intravenous LD50 of 37 mg/kg in mice [2]. Furthermore, its synthesis, as outlined in US Patent 2,668,856, involves specific reagents and conditions that differ from other class members, impacting purity and formulation considerations [3]. These quantifiable differences in pharmacodynamics, toxicology, and manufacturing underscore the necessity for compound-specific selection rather than generic class-based substitution.

Medrylamine (CAS 524-99-2) Product-Specific Quantitative Evidence Guide for Scientific Selection


H1 Receptor Binding Affinity: Medrylamine vs. Diphenhydramine and Chlorpheniramine

Medrylamine demonstrates a measurable binding affinity (Ki) for the rat histamine H1 receptor of 300 nM [1]. This is substantially weaker (higher Ki) compared to diphenhydramine's reported Ki of 11.7 nM at the human H1 receptor , and significantly weaker than d-chlorpheniramine's Ki of 1.1 nM at the human H1 receptor [2]. This indicates that medrylamine has a lower in vitro potency at the H1 receptor relative to these commonly used first-generation antihistamines.

Pharmacology Receptor Binding Antihistamine

Acute Toxicity: Comparative Intravenous LD50 in Mice

Medrylamine's acute toxicity profile, as measured by intravenous LD50 in mice, is 37 mg/kg [1]. This value is notably lower than that reported for other antihistamines like diphenhydramine, where an intravenous LD50 in mice is not as well-documented but oral LD50 values are significantly higher (e.g., oral LD50 in rats ~500 mg/kg) .

Toxicology Acute Toxicity Safety

Synthesis and Purity: Defined Manufacturing Process with Reported Yield

The synthesis of medrylamine hydrochloride is detailed in US Patent 2,668,856, which reports a specific yield of 62% and a melting point of 141°C [1]. This provides a clear benchmark for assessing the purity and quality of commercially sourced material.

Organic Chemistry Synthesis Quality Control

Recommended Research and Industrial Applications for Medrylamine (524-99-2)


In Vitro Pharmacology: Studying Ethanolamine Antihistamine Structure-Activity Relationships (SAR)

Medrylamine, with its defined but lower H1 receptor affinity (Ki = 300 nM) compared to diphenhydramine (Ki = 11.7 nM) and chlorpheniramine (Ki = 1.1 nM), serves as an ideal tool for investigating how specific structural modifications within the ethanolamine class influence receptor binding kinetics and affinity [1]. Researchers can use medrylamine in competitive binding assays to map pharmacophore requirements and understand the molecular determinants of H1 antagonism.

In Vivo Toxicology Studies: Investigating Acute Toxicity of First-Generation Antihistamines

The reported low intravenous LD50 of 37 mg/kg in mice makes medrylamine a valuable positive control or reference compound for acute toxicology studies evaluating the safety of novel antihistamines or other CNS-active agents [2]. Its established toxicity profile provides a quantitative benchmark for assessing the relative safety margins of new chemical entities.

Analytical Method Development and Quality Control

The detailed synthetic process with a reported 62% yield and a melting point of 141°C for the hydrochloride salt provides a robust reference standard for developing and validating analytical methods, such as HPLC or GC-MS, for the detection and quantification of medrylamine in pharmaceutical formulations or biological samples [3].

Behavioral Pharmacology: Comparative Study of Sedative and Anticholinergic Effects

As a first-generation antihistamine structurally related to diphenhydramine, medrylamine is expected to possess sedative and anticholinergic properties [4]. It can be used in animal models of sedation, motor coordination, or cognition to directly compare its central nervous system effects with those of other antihistamines, helping to delineate the relationship between specific chemical structures and unwanted side effects [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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